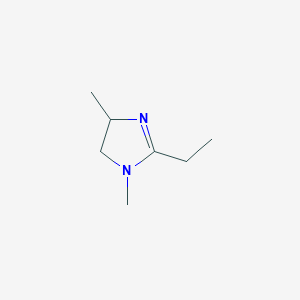
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole (EDDI) is a chemical compound that has been widely used in scientific research due to its unique properties. EDDI is a white crystalline solid that is soluble in water and has a melting point of 96-97°C. It is a derivative of imidazole, which is a five-membered heterocyclic compound that contains nitrogen and carbon atoms in its ring structure. EDDI has been used in various scientific applications, including as a reagent in analytical chemistry, a corrosion inhibitor, and as a source of iodine in animal feed.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole is not fully understood. It is believed to act as a source of iodine in the body, which is essential for the synthesis of thyroid hormones. 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole may also have antioxidant properties, which can protect cells from damage caused by free radicals.
Effets Biochimiques Et Physiologiques
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of thyroid hormones in animals, which can improve their growth and development. 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has been shown to have antimicrobial properties, which can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has several advantages for use in lab experiments. It is a stable and readily available compound that is relatively easy to synthesize. 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole is also relatively inexpensive, making it a cost-effective option for research. However, 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has some limitations for use in lab experiments. It can be toxic if ingested or inhaled, and care should be taken when handling it. Additionally, 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole can react with other compounds in the lab, which can lead to unwanted side reactions.
Orientations Futures
There are several future directions for research on 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole. One area of research could be to investigate its potential as an antioxidant and its ability to protect cells from oxidative stress. Another area of research could be to explore its antimicrobial properties and its potential as a natural preservative in food and other products. Additionally, further research could be done to understand the mechanism of action of 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole and how it affects the thyroid gland and other physiological processes in the body.
Méthodes De Synthèse
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole can be synthesized by the reaction of ethylene diamine with acetaldehyde. The reaction proceeds in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or distillation.
Applications De Recherche Scientifique
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has been widely used in scientific research as a source of iodine in animal feed. It has been shown to be effective in preventing iodine deficiency in animals, which can lead to thyroid dysfunction and other health problems. 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has also been used as a reagent in analytical chemistry for the determination of various compounds, including sulfur dioxide, sulfite, and thiosulfate.
Propriétés
Numéro CAS |
174639-39-5 |
|---|---|
Nom du produit |
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
2-ethyl-1,4-dimethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C7H14N2/c1-4-7-8-6(2)5-9(7)3/h6H,4-5H2,1-3H3 |
Clé InChI |
LRZVCQMHMOPSLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC(CN1C)C |
SMILES canonique |
CCC1=NC(CN1C)C |
Synonymes |
1H-Imidazole,2-ethyl-4,5-dihydro-1,4-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



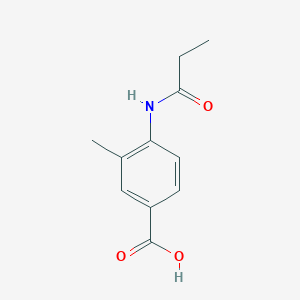
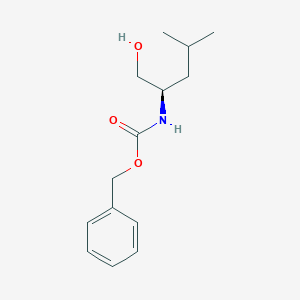
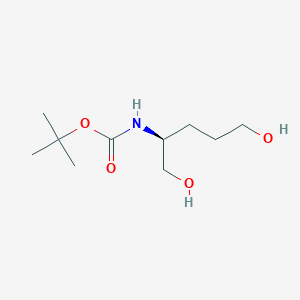
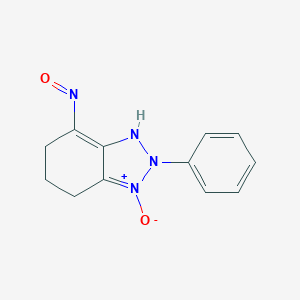

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
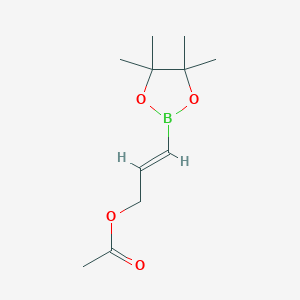

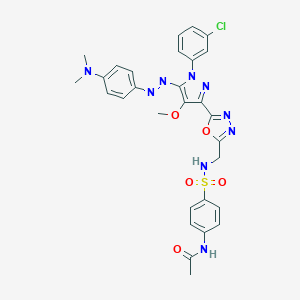
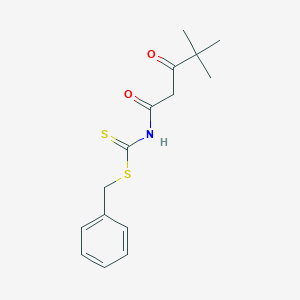
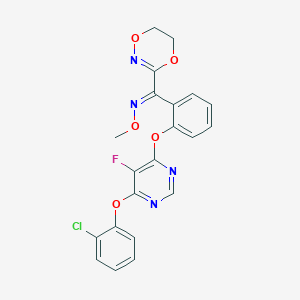
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
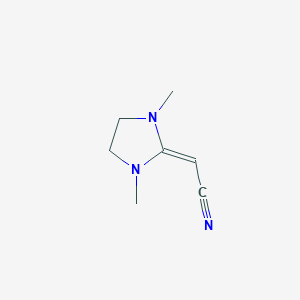
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)